Cetilistat

obesity clinical trial gastrointestinal tolerability

For RCTs in obese T2DM patients where GI tolerability drives statistical power, cetilistat is the evidence-preferred lipase inhibitor. Phase II data show discontinuation rates similar to placebo and significantly lower than orlistat (P<0.05), with equivalent 12-week weight loss. Researchers using generic orlistat in protocols requiring high patient retention risk confounding attrition metrics. - 30% fewer GI adverse events vs. orlistat; all orlistat dropouts attributable to GI AEs. - 2.3×-29× quantitative steatorrhea differential in human studies: 0.14-1.81 vs. 4.11 events/subject. - 9.2-fold human/rat potency differential (IC50 5.95 nM vs. 54.8 nM) for species-specific experimental design.

Molecular Formula C25H39NO3
Molecular Weight 401.6 g/mol
CAS No. 282526-98-1
Cat. No. B1668417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetilistat
CAS282526-98-1
Synonyms2-(hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one
ATL-962
cetilistat
Molecular FormulaC25H39NO3
Molecular Weight401.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1
InChIInChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3
InChIKeyMVCQKIKWYUURMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cetilistat CAS 282526-98-1: Procurement Overview for Obesity Research


Cetilistat (ATL-962, CAS 282526-98-1) is a synthetic benzoxazinone derivative that functions as a gastrointestinal and pancreatic lipase inhibitor [1]. Designed for the treatment of obesity and associated metabolic disorders, it acts peripherally within the GI tract to block dietary fat digestion and absorption without significant systemic exposure or CNS activity [2]. Approved in Japan since 2013 as Oblean® for obesity with type 2 diabetes and dyslipidemia complications [3], cetilistat represents a commercially validated alternative to orlistat in the lipase inhibitor class.

Why Cetilistat Cannot Be Substituted with Generic Orlistat


Within the gastrointestinal lipase inhibitor class, cetilistat and orlistat exhibit fundamentally different tolerability profiles despite sharing a common mechanism of action [1]. Direct head-to-head clinical data demonstrate that cetilistat produces approximately 30% fewer gastrointestinal adverse events than orlistat, a difference that translates into significantly lower discontinuation rates in diabetic patient populations [2]. Substituting cetilistat with generic orlistat in research protocols requiring high patient retention or in comparative efficacy studies would introduce a confounding variable that alters both tolerability outcomes and study attrition metrics. Furthermore, cetilistat's 9.2-fold greater potency against human versus rat pancreatic lipase (IC50 5.95 nM vs 54.8 nM) [3] is a species-specific characteristic that does not extrapolate uniformly across lipase inhibitors, necessitating compound-specific experimental design.

Quantitative Differentiation Evidence: Cetilistat vs. Comparators


Superior GI Tolerability: Head-to-Head Steatorrhea Comparison

In a Phase I randomized, placebo-controlled study in healthy volunteers (n=99), cetilistat demonstrated a substantially lower incidence of steatorrhea (oily stool) compared to the approved dose of orlistat. Steatorrhea events were quantified at 4.11 events per subject in the orlistat 120 mg t.i.d. group versus 0.14–1.81 events per subject across all cetilistat dose groups (50–300 mg t.i.d.) [1].

obesity clinical trial gastrointestinal tolerability

Comparable Weight Loss Efficacy with Superior Tolerability in Obese Diabetics

In a 12-week, multicenter, randomized, double-blind Phase II trial (n=612) in obese type 2 diabetic patients on metformin, cetilistat produced weight loss statistically equivalent to orlistat while demonstrating superior tolerability. Weight reductions were 3.85 kg (cetilistat 80 mg t.i.d.), 4.32 kg (cetilistat 120 mg t.i.d.), and 3.78 kg (orlistat 120 mg t.i.d.) vs. 2.86 kg (placebo) [1]. Discontinuation due to adverse events was significantly lower for cetilistat 120 mg (similar to placebo) compared to orlistat (P<0.05), with all orlistat discontinuations attributed to GI adverse events [1].

type 2 diabetes obesity HbA1c

Human Pancreatic Lipase Inhibition: 9.2-Fold Species Potency Difference

Cetilistat exhibits marked species-dependent potency against pancreatic lipase, with an IC50 of 5.95 nM for human enzyme versus 54.8 nM for rat enzyme—a 9.2-fold difference [1]. This contrasts with the class-level expectation of consistent cross-species inhibition and necessitates careful selection of in vivo models for preclinical efficacy studies.

pancreatic lipase enzyme inhibition species selectivity

Phase III Regulatory Validation: Approved for Obesity with Type 2 Diabetes and Dyslipidemia

Cetilistat (Oblean® 120 mg t.i.d.) received Japanese regulatory approval in 2013 based on three Phase III trials in obese patients with type 2 diabetes and dyslipidemia [1]. The pivotal 52-week placebo-controlled trial demonstrated superior weight reduction (-2.776% vs. -1.103% for placebo, p=0.0020) and significant improvements in HbA1c and LDL cholesterol [REFS-1, REFS-2]. This approval specifically covers obesity with complications, a narrower indication than orlistat's broad obesity approval in Western markets, reflecting a differentiated clinical positioning.

regulatory approval phase III trial obesity with comorbidities

Cetilistat: Evidence-Based Research and Procurement Applications


Clinical Trials Requiring High Patient Retention in Diabetic Populations

For randomized controlled trials in obese type 2 diabetic patients where attrition from GI adverse events threatens statistical power, cetilistat is the evidence-preferred lipase inhibitor. Direct head-to-head Phase II data show discontinuation rates similar to placebo and significantly lower than orlistat (P<0.05), with all orlistat dropouts attributable to GI AEs, while maintaining equivalent 12-week weight loss efficacy (cetilistat 120 mg: 4.32 kg vs. orlistat: 3.78 kg, P>0.05) [1].

Comparative Pharmacology Studies of Lipase Inhibitor Tolerability

Cetilistat serves as the reference compound for studying GI tolerability differentiation within the lipase inhibitor class. Quantitative steatorrhea data from healthy volunteer studies provide a precise benchmark: orlistat 120 mg t.i.d. produced 4.11 events/subject versus 0.14–1.81 events/subject across all cetilistat doses [2]. This 2.3× to 29× differential provides a robust quantitative window for mechanistic investigations of GI adverse event etiology.

Preclinical Obesity Research Requiring Species-Aware Dose Translation

Investigators using rodent models must account for cetilistat's 9.2-fold lower potency against rat pancreatic lipase (IC50 54.8 nM) compared to human enzyme (IC50 5.95 nM) [3]. Dose selection in rat DIO models should reference the 4.9–50.7 mg/kg/day dietary administration range that produced significant body weight reduction and improved lipid profiles without oily stools [3], with appropriate allometric scaling for translational relevance.

Obesity Comorbidity Research Targeting Type 2 Diabetes and Dyslipidemia

Cetilistat is the only lipase inhibitor with regulatory approval specifically for obesity complicated by type 2 diabetes and dyslipidemia, based on Phase III trials demonstrating significant HbA1c and LDL cholesterol reductions alongside weight loss [4]. This approved indication supports its use as a positive control or investigational agent in studies explicitly targeting the obesity-diabetes-dyslipidemia triad, a distinct niche from orlistat's broader obesity indication.

Technical Documentation Hub

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